BenchChemオンラインストアへようこそ!

Cetermin

Receptor Pharmacology Signal Transduction Cytokine Engineering

Cetermin (CAS 157238-32-9) is a recombinant human transforming growth factor beta-2 (TGF-β2), a secreted homodimeric cytokine belonging to the TGF-β superfamily. The native protein comprises two 112-amino-acid chains linked by a disulfide bond, with a molecular mass of approximately 25.4 kDa.

Molecular Formula C10H15NO3
Molecular Weight 0
CAS No. 157238-32-9
Cat. No. B1174813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetermin
CAS157238-32-9
Molecular FormulaC10H15NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cetermin (CAS 157238-32-9): Recombinant Human TGF-β2 Growth Factor for Research and Therapeutic Development


Cetermin (CAS 157238-32-9) is a recombinant human transforming growth factor beta-2 (TGF-β2), a secreted homodimeric cytokine belonging to the TGF-β superfamily [1]. The native protein comprises two 112-amino-acid chains linked by a disulfide bond, with a molecular mass of approximately 25.4 kDa [1]. Cetermin is a polypeptide growth factor with established roles in cell proliferation regulation, immune modulation, and extracellular matrix production [2].

Why Cetermin (TGF-β2) Cannot Be Substituted with TGF-β1 or TGF-β3 in Research Applications


Although TGF-β1, TGF-β2, and TGF-β3 belong to the same cytokine superfamily, they exhibit distinct receptor binding kinetics and downstream biological effects that preclude generic substitution [1]. TGF-β2 binds the type II TGF-β receptor (TβR-II) with approximately 200- to 1000-fold lower affinity than TGF-β1 or TGF-β3, and requires the co-receptor betaglycan (TβR-III) for efficient signaling [2]. This fundamental difference in receptor engagement translates into isoform-specific activities in cell proliferation, differentiation, and immune regulation, making direct interchange scientifically invalid without experimental validation [3].

Cetermin Quantitative Evidence Guide: Differentiated Activity Profiles Versus Closest Analogs


Receptor Binding Affinity: Cetermin (TGF-β2) Shows ~200-1000× Lower TβR-II Affinity Than TGF-β1 or TGF-β3

Cetermin (TGF-β2) binds the type II TGF-β receptor (TβR-II) with affinity approximately 200-fold to 1000-fold lower than TGF-β1 or TGF-β3 [1][2]. The high-affinity binding of TGF-β1 and TGF-β3 is mediated by three conserved interfacial residues (Arg25, Val92, Arg94), which are absent in TGF-β2 [1]. Consequently, TGF-β2 signaling is dependent on the co-receptor betaglycan (TβR-III) for efficient receptor complex assembly, whereas TGF-β1 and TGF-β3 signal independently of betaglycan [2].

Receptor Pharmacology Signal Transduction Cytokine Engineering

Osteogenesis: Cetermin (TGF-β2) Promotes Proliferation and Collagen Synthesis, Whereas BMP-2 Drives Differentiation

In human bone marrow stromal (HBMS) cell cultures, recombinant human TGF-β2 (Cetermin) and BMP-2 exhibit fundamentally distinct and non-overlapping activities [1]. TGF-β2 increases DNA synthesis and type I collagen production while inhibiting alkaline phosphatase (ALP) activity and mineralization. In contrast, BMP-2 increases ALP activity, osteocalcin production, and calcium deposition without affecting type I collagen synthesis [1]. Co-treatment produces intermediate effects, indicating these factors regulate different stages of osteoblast lineage progression [1].

Bone Biology Osteoblast Differentiation Mesenchymal Stem Cells

T Cell Suppression: Cetermin (TGF-β2) Inhibits IL-4-Dependent T Cell Proliferation with Sub-Nanogram Potency

Cetermin (recombinant human TGF-β2) demonstrates potent suppression of interleukin-dependent T cell growth in standardized bioactivity assays . The ED50 for inhibiting IL-4-dependent proliferation of HT-2 mouse T cells ranges from 0.058 to 0.232 ng/mL (approximately 2.3-9.1 pM), corresponding to a specific activity of 4.3×10⁶ to 1.72×10⁷ units/mg . This T cell suppressive activity is a defining functional characteristic of TGF-β2 and underpins its historical designation as glioblastoma-derived T-cell suppressor factor (G-TSF) [1].

Immunology T Cell Biology Cytokine Bioactivity

Wound Healing: TGF-β2 Phase II Clinical Data Demonstrates 8.3-Week Median Closure Time in Diabetic Foot Ulcers

In a Phase II clinical trial evaluating recombinant TGF-β2 (Cetermin) for diabetic foot ulcer treatment, dose-response analysis was conducted across three concentrations (0.5, 1.0, and 5.0 μg/cm²) versus placebo [1]. The 1.0 μg/cm² dose achieved a median time to 100% wound closure of 8.3 weeks, compared to 11.7 weeks for the placebo group, representing a 3.4-week acceleration in healing [1]. The 5.0 μg/cm² dose showed no additional benefit (median 11.0 weeks), establishing a clear dose-response relationship with an optimal therapeutic window [1].

Wound Healing Diabetic Foot Ulcer Regenerative Medicine

Cetermin Application Scenarios: Research Use Cases Validated by Quantitative Evidence


TGF-β Isoform-Specific Signaling Studies Requiring Betaglycan-Dependent Pathway Analysis

Researchers investigating the differential receptor engagement of TGF-β isoforms should select Cetermin (TGF-β2) as the low-affinity ligand requiring betaglycan co-receptor for efficient signaling [1]. In cellular systems with low or absent TβR-III expression, Cetermin produces minimal signaling, whereas TGF-β1 or TGF-β3 activate robust downstream responses [2]. This property makes Cetermin essential for dissecting betaglycan-dependent versus betaglycan-independent TGF-β signaling mechanisms.

Osteoblast Progenitor Expansion Prior to BMP-2-Mediated Differentiation

For bone tissue engineering applications requiring expansion of osteoprogenitor pools before terminal differentiation, Cetermin provides selective stimulation of proliferation and type I collagen matrix synthesis without inducing premature mineralization [1]. A sequential treatment paradigm—Cetermin for 9-10 days to expand the progenitor population, followed by BMP-2 to drive osteoblastic differentiation and calcium deposition—has been validated in human bone marrow stromal cell cultures [2]. This staged approach cannot be replicated using BMP-2 alone or TGF-β1 substitution.

T Cell Suppression Bioassays with Validated Potency Range

Immunology laboratories conducting T cell proliferation inhibition studies require a TGF-β2 reagent with documented and reproducible bioactivity. Cetermin demonstrates an ED50 of 0.058-0.232 ng/mL in HT-2 mouse T cell IL-4-dependent proliferation assays, corresponding to 4.3×10⁶ to 1.72×10⁷ units/mg [1]. This quantitative potency range provides researchers with a validated benchmark for experimental design and quality control, distinguishing Cetermin from non-characterized or inconsistently active TGF-β2 preparations.

Chronic Wound Healing Models Evaluating Accelerated Closure Kinetics

Preclinical wound healing studies requiring a biologically active TGF-β2 with demonstrated clinical translatability should prioritize Cetermin based on its Phase II clinical evidence in diabetic foot ulcers [1]. The dose-response relationship established in human trials—with 1.0 μg/cm² identified as the optimal concentration achieving median closure in 8.3 weeks versus 11.7 weeks for placebo—provides a data-driven starting point for dosing in animal wound models [2]. This clinical validation distinguishes Cetermin from research-grade TGF-β2 preparations lacking human efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cetermin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.